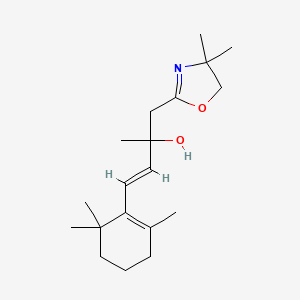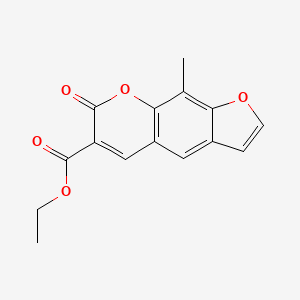
Tris(cyclopentylmethyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(cyclopentylmethyl)alumane is an organoaluminum compound characterized by the presence of three cyclopentylmethyl groups attached to an aluminum atom. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties. It is used in various applications, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(cyclopentylmethyl)alumane typically involves the reaction of aluminum trichloride with cyclopentylmethyl magnesium chloride in an ether solvent. The reaction proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}_5\text{H}_9\text{CH}_2\text{MgCl} \rightarrow \text{Al}(\text{C}_5\text{H}_9\text{CH}_2)_3 + 3 \text{MgCl}_2 ] The reaction is carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Tris(cyclopentylmethyl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The cyclopentylmethyl groups can be substituted with other organic groups.
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Hydrogen gas or other reducing agents can be employed.
Substitution: Various organic halides can be used for substitution reactions.
Major Products:
Oxidation: Aluminum oxides.
Reduction: Reduced organic compounds.
Substitution: Substituted organoaluminum compounds.
Scientific Research Applications
Tris(cyclopentylmethyl)alumane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in the development
Properties
CAS No. |
54542-98-2 |
|---|---|
Molecular Formula |
C18H33Al |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
tris(cyclopentylmethyl)alumane |
InChI |
InChI=1S/3C6H11.Al/c3*1-6-4-2-3-5-6;/h3*6H,1-5H2; |
InChI Key |
YVPVMJXWJKZFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C[Al](CC2CCCC2)CC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)





![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)



